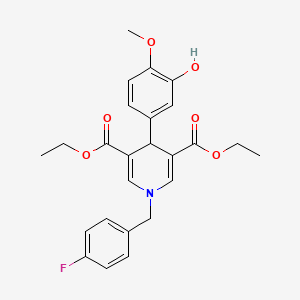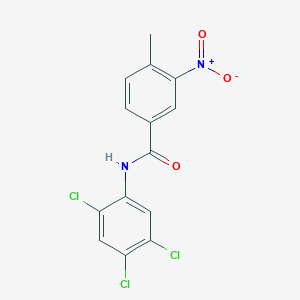![molecular formula C11H10BrN3OS B6107379 3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6107379.png)
3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the triazine family and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In
作用機序
The mechanism of action of 3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one varies depending on its application. In cancer treatment, this compound acts as an inhibitor of the enzyme thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, this compound prevents the cancer cells from dividing and growing. In herbicide application, this compound inhibits the growth of weeds by disrupting the photosynthesis process in the plant cells. In materials science, this compound has been studied for its potential applications in the development of organic semiconductors, where its mechanism of action involves the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by preventing DNA synthesis. In herbicide application, this compound has been shown to inhibit the growth of weeds by disrupting the photosynthesis process in plant cells. In materials science, this compound has been studied for its potential applications in the development of organic semiconductors, where its biochemical and physiological effects involve the transfer of electrons between molecules.
実験室実験の利点と制限
The advantages of using 3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one in lab experiments include its unique properties, such as its ability to inhibit thymidylate synthase and disrupt the photosynthesis process in plant cells. These properties make it a valuable tool for studying cancer treatment and herbicide development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of 3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one. In medicine, further research is needed to explore its potential applications in the treatment of other types of cancer and its potential side effects. In agriculture, future studies could focus on the development of new herbicides based on this compound and its derivatives. In materials science, future research could explore the use of this compound in the development of organic semiconductors for various applications, including electronic devices and solar cells.
Conclusion
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound and its derivatives in various applications.
合成法
The synthesis of 3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one involves the reaction between 3-bromobenzyl chloride and 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base. The reaction occurs via nucleophilic substitution, where the chloride ion is replaced by the thiol group of the base. The product is then purified using various techniques, including column chromatography, recrystallization, and distillation.
科学的研究の応用
3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, where it acts as an inhibitor of the enzyme thymidylate synthase, which is essential for DNA synthesis. In agriculture, this compound has been used as a herbicide due to its ability to inhibit the growth of weeds. In materials science, this compound has been studied for its potential applications in the development of organic semiconductors.
特性
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJYWKIAKOFWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6107298.png)
![2-(3-chlorophenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6107301.png)
![2-[1-(3,4-difluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107314.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B6107316.png)
![4-methyl-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6107329.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6107346.png)
![2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B6107355.png)
![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6107358.png)
![4-{(1E)-3-[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6107365.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B6107368.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6107374.png)
![1-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B6107402.png)
